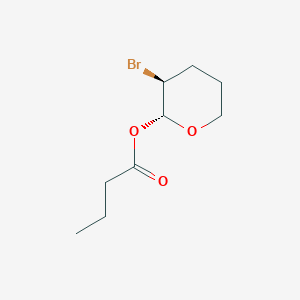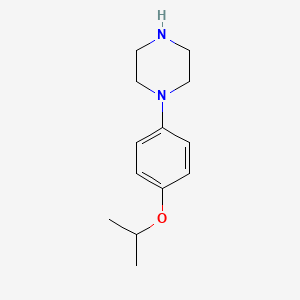![molecular formula C18H27N3O6 B12555572 2'-Deoxy-5-[3-(hexylamino)-3-oxoprop-1-en-1-yl]uridine CAS No. 184943-53-1](/img/structure/B12555572.png)
2'-Deoxy-5-[3-(hexylamino)-3-oxoprop-1-en-1-yl]uridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxy-5-[3-(hexylamino)-3-oxoprop-1-en-1-yl]uridine is a synthetic nucleoside analog. This compound is structurally related to uridine, a naturally occurring nucleoside that plays a crucial role in the synthesis of RNA. The modification at the 5-position of the uridine base with a hexylamino group and an oxopropenyl moiety imparts unique chemical and biological properties to this compound.
Preparation Methods
The synthesis of 2’-Deoxy-5-[3-(hexylamino)-3-oxoprop-1-en-1-yl]uridine typically involves multiple steps, starting from commercially available uridine. The key steps include:
Protection of the hydroxyl groups: The hydroxyl groups of uridine are protected using silyl or acyl protecting groups to prevent unwanted reactions.
Modification at the 5-position: The protected uridine is then subjected to a series of reactions to introduce the hexylamino and oxopropenyl groups at the 5-position. This may involve the use of reagents such as hexylamine and acrolein.
Deprotection: The final step involves the removal of the protecting groups to yield the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
2’-Deoxy-5-[3-(hexylamino)-3-oxoprop-1-en-1-yl]uridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce the oxopropenyl group.
Substitution: The hexylamino group can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2’-Deoxy-5-[3-(hexylamino)-3-oxoprop-1-en-1-yl]uridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of modified nucleic acids and nucleoside analogs.
Biology: The compound is used in studies of nucleic acid interactions and as a probe for investigating the mechanisms of RNA and DNA synthesis.
Industry: The compound can be used in the production of modified oligonucleotides for use in diagnostics and therapeutics.
Mechanism of Action
The mechanism of action of 2’-Deoxy-5-[3-(hexylamino)-3-oxoprop-1-en-1-yl]uridine involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid synthesis and function. The hexylamino and oxopropenyl modifications may enhance its binding affinity to specific molecular targets, such as viral polymerases or cellular enzymes involved in nucleic acid metabolism. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar compounds to 2’-Deoxy-5-[3-(hexylamino)-3-oxoprop-1-en-1-yl]uridine include other modified nucleosides such as:
2’-Deoxy-5-iodouridine: A nucleoside analog with an iodine atom at the 5-position.
2’-Deoxy-5-azacytidine: A nucleoside analog with an azacytidine moiety at the 5-position.
2’-Deoxy-5-ethyluridine: A nucleoside analog with an ethyl group at the 5-position.
The uniqueness of 2’-Deoxy-5-[3-(hexylamino)-3-oxoprop-1-en-1-yl]uridine lies in its specific modifications, which confer distinct chemical and biological properties that may enhance its efficacy in certain applications.
Properties
CAS No. |
184943-53-1 |
|---|---|
Molecular Formula |
C18H27N3O6 |
Molecular Weight |
381.4 g/mol |
IUPAC Name |
N-hexyl-3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enamide |
InChI |
InChI=1S/C18H27N3O6/c1-2-3-4-5-8-19-15(24)7-6-12-10-21(18(26)20-17(12)25)16-9-13(23)14(11-22)27-16/h6-7,10,13-14,16,22-23H,2-5,8-9,11H2,1H3,(H,19,24)(H,20,25,26)/t13-,14+,16+/m0/s1 |
InChI Key |
PHDFUGOOPWXXTR-SQWLQELKSA-N |
Isomeric SMILES |
CCCCCCNC(=O)C=CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O |
Canonical SMILES |
CCCCCCNC(=O)C=CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,8-Diazaspiro[4.5]decane-8-carboxylic acid,3-oxo-2-(phenylmethyl)-,1,1-dimethylethyl ester](/img/structure/B12555492.png)
![{[3-(Methoxymethylidene)pent-1-en-2-yl]oxy}(trimethyl)silane](/img/structure/B12555505.png)
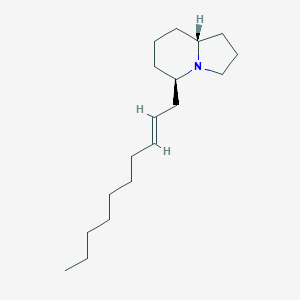
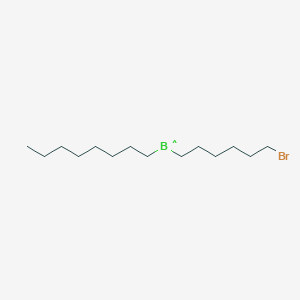
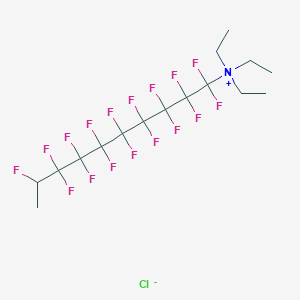
![2-Butanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methyl-](/img/structure/B12555543.png)
![1,1,1,3,3,3-Hexafluoro-2-[(fluoromethoxy)methoxy]propane](/img/structure/B12555550.png)
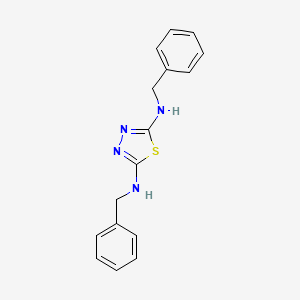
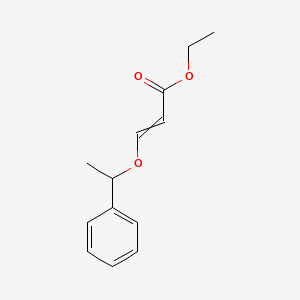
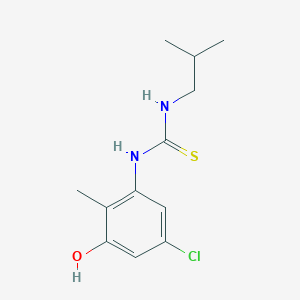
![1-Nitro-4-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)oxy]benzene](/img/structure/B12555567.png)
